Nalorphine hydrochloride

描述

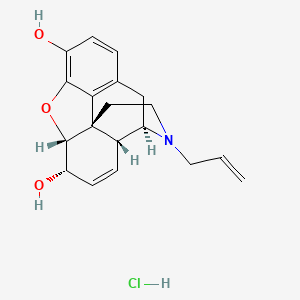

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12-,13+,15-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHATSPWSULUAA-ZQGPYOJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-67-9 (Parent) | |

| Record name | Nalorphine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047847 | |

| Record name | Nalorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-29-4 | |

| Record name | Nalorphine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalorphine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalorphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE56Z2TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and History of Nalorphine Hydrochloride

Abstract

Nalorphine (N-allylnormorphine), introduced in 1954, represents a pivotal milestone in opioid pharmacology.[1] As the second opioid antagonist to be discovered, its unique mixed agonist-antagonist profile challenged existing theories of drug-receptor interaction and paved the way for a more nuanced understanding of the opioid system.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of nalorphine hydrochloride. It delves into the key chemical synthesis pathways, elucidates its complex mechanism of action at mu (µ) and kappa (κ) opioid receptors, and explores its historical clinical applications in treating opioid overdose and dependence.[4][5] Furthermore, this guide details the experimental protocols that were instrumental in characterizing its pharmacological properties and discusses the reasons for its eventual decline in therapeutic use due to the emergence of antagonists with more favorable side-effect profiles.[1][6]

Genesis of an Antagonist: The Historical Context and Discovery

The journey to uncover a morphine antidote began in the early 20th century. In a foundational, yet initially overlooked, discovery in 1915, German pharmacologist Julius Pohl synthesized N-allylnorcodeine, noting its capacity to counteract morphine-induced respiratory depression.[2][7][8] However, the profound implications of this finding remained largely dormant for several decades.

The impetus for modern opioid antagonist research resurfaced in the 1940s. Building on Pohl's pioneering work, Weijlard and Erickson synthesized N-allylnormorphine, now known as nalorphine, in 1942.[2][7] Initial studies quickly revealed nalorphine's remarkable ability to reverse the potent analgesic and respiratory depressant effects of morphine.[2] This breakthrough offered the first broadly effective agent for the management of opioid overdose, marking a significant turning point in clinical toxicology and pharmacology.[2][8] The introduction of nalorphine into clinical research in the early 1950s heralded a new era in the study of opioid mechanisms.[2]

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound is fundamentally a modification of the morphine alkaloid structure. The process involves two key transformations: N-demethylation of morphine to yield normorphine, followed by N-alkylation with an allyl group.[2]

Synthetic Pathway from Morphine

The classical and most common route to nalorphine begins with morphine as the precursor.[2]

Step 1: N-Demethylation of Morphine to Normorphine This critical step involves the removal of the methyl group from the tertiary nitrogen of the morphine molecule. The Von Braun degradation, historically using cyanogen bromide, was a common method.[1] More contemporary and safer methods often employ chloroformates, such as ethyl chloroformate.[1]

Step 2: N-Alkylation of Normorphine to Nalorphine The resulting secondary amine, normorphine, serves as the direct precursor for the introduction of the allyl substituent.[2] This is typically achieved by reacting normorphine with an allyl halide, such as allyl bromide, in the presence of a base.

Structure-Activity Relationship (SAR)

The substitution on the nitrogen atom of the morphinan skeleton is a critical determinant of its pharmacological activity.

-

N-Methyl Group: The presence of the N-methyl group in morphine is crucial for its potent agonist activity at the µ-opioid receptor.

-

N-Allyl Group: Replacing the N-methyl group with a larger N-allyl group dramatically alters the compound's properties, conferring antagonist activity at the µ-receptor while retaining agonist activity at the κ-receptor.[9] This structural change is the cornerstone of nalorphine's mixed agonist-antagonist profile.

Unraveling a Complex Mechanism: The Dual Nature of Nalorphine

Nalorphine's pharmacological profile is characterized by its dual action on different opioid receptor subtypes, a discovery that was instrumental in advancing the theory of multiple opioid receptors.[2][3]

Antagonism at the Mu (µ)-Opioid Receptor

At the µ-opioid receptor (MOR), nalorphine acts as a competitive antagonist.[2][4] It binds to the same site as µ-agonists like morphine but fails to activate the receptor.[2] By occupying the receptor, it effectively blocks agonists from binding and eliciting their characteristic effects, such as euphoria and profound respiratory depression.[4] This competitive antagonism formed the basis of its use in reversing opioid overdoses.[4][5]

Agonism at the Kappa (κ)-Opioid Receptor

In contrast to its action at the MOR, nalorphine is a high-efficacy partial agonist at the kappa-opioid receptor (KOR).[1][2][10] Activation of the KOR is associated with analgesia, but also with undesirable psychotomimetic effects such as dysphoria, anxiety, confusion, and hallucinations.[1][4][5] These side effects ultimately limited nalorphine's clinical utility as an analgesic and led to its replacement by newer agents.[1][6]

Signaling Pathways

The binding of nalorphine to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events.

-

As a KOR Agonist: Nalorphine stimulates the exchange of GDP for GTP on the Gα subunit of the associated Gi/o protein. This leads to the dissociation of the G-protein into Gα-GTP and Gβγ subunits, which then modulate downstream effectors. A key effect is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2]

-

As a MOR Antagonist: By blocking agonist binding, nalorphine prevents the activation of the Gi/o protein coupled to the MOR, thereby inhibiting the agonist-induced signaling cascade.

Caption: Nalorphine's dual mechanism of action at opioid receptors.

Experimental Characterization

The mixed agonist-antagonist properties of nalorphine were elucidated through a variety of in vitro and in vivo experimental models.

In Vitro: Receptor Binding and Functional Assays

[35S]GTPγS Binding Assay: This functional assay is crucial for determining a ligand's efficacy at a GPCR. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit following receptor activation.

-

Protocol: [35S]GTPγS Binding Assay for KOR Agonism

-

Membrane Preparation: Prepare crude membrane fractions from cells expressing the human κ-opioid receptor (e.g., CHO-KOR cells).

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Incubation: Incubate the cell membranes with varying concentrations of nalorphine in the presence of [35S]GTPγS.

-

Separation: Separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the specific binding against the logarithm of the nalorphine concentration to determine EC₅₀ (concentration for half-maximal effect) and Eₘₐₓ (maximal effect).

-

Studies using this assay have shown that nalorphine acts as a partial agonist at the KOR. For instance, in guinea pig cerebellum membranes, nalorphine stimulated [³⁵S]GTPγS binding with a maximal effect (Emax) of 56% compared to the full KOR agonist U50,488H, and its EC₅₀ was determined to be 2.1 nM.[2]

Competitive Radioligand Binding Assays: These assays determine the affinity of a compound for a specific receptor.

-

Protocol: Competitive Binding for MOR Affinity

-

Radioligand: Use a radiolabeled MOR-selective ligand (e.g., [³H]DAMGO).

-

Incubation: Incubate receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled nalorphine.

-

Equilibrium: Allow the reaction to reach equilibrium.

-

Separation & Quantification: As described in the GTPγS assay.

-

Data Analysis: Determine the IC₅₀ (concentration of nalorphine that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Quantitative Data Summary

| Parameter | Receptor | Value | Species/System | Reference |

| Kᵢ | KOR | 1.6 nM | Not Specified | [1] |

| EC₅₀ (GTPγS) | KOR | 2.1 nM | Guinea Pig Cerebellum | [2] |

| Eₘₐₓ (GTPγS) | KOR | 56% (vs. U50,488H) | Guinea Pig Cerebellum | [2] |

| pA₂ | MOR | Quantifies antagonism | Not Specified | [2] |

Note: The pA₂ value is a measure of the potency of a competitive antagonist.

Clinical Applications and Eventual Decline

Introduced for medical use in 1954, nalorphine had two primary clinical applications.[1]

-

Antidote for Opioid Overdose: Its ability to rapidly reverse life-threatening respiratory depression caused by morphine and other opioids made it an invaluable emergency intervention.[4][5]

-

Diagnostic Test for Opioid Dependence: The "Nalline test" involved administering a small dose of nalorphine to a suspected opioid user. In a dependent individual, nalorphine would precipitate an acute withdrawal syndrome, confirming dependence.[1][10]

Despite its groundbreaking role, the clinical use of nalorphine was short-lived. The potent activation of the κ-opioid receptor led to significant and unpleasant side effects, including dysphoria, anxiety, and hallucinations.[1][5] These psychotomimetic effects made it unsuitable for any application beyond acute, emergency use.

The development of "pure" antagonists with little to no agonist activity, such as naloxone (synthesized in 1960) and naltrexone (synthesized in 1963), marked the end of nalorphine's clinical relevance.[1][6] These newer agents could effectively reverse opioid overdose without producing the undesirable side effects associated with KOR agonism.[6]

Caption: Timeline of Nalorphine's discovery, clinical use, and replacement.

Conclusion: The Legacy of Nalorphine

While no longer in medical use, the importance of nalorphine in the history of pharmacology cannot be overstated. Its complex pharmacological profile was a catalyst for the crucial discovery that opioids do not act on a single, uniform receptor. The puzzle presented by its mixed agonist-antagonist effects directly contributed to the conceptualization and eventual identification of the µ, κ, and δ opioid receptor subtypes.[3] This fundamental shift in understanding has guided all subsequent opioid drug development, from safer analgesics to more effective treatments for opioid use disorder. Nalorphine, therefore, remains a landmark compound, a testament to how anomalous findings can drive profound scientific progress.

References

- 1. Nalorphine - Wikipedia [en.wikipedia.org]

- 2. This compound | 57-29-4 | Benchchem [benchchem.com]

- 3. History and development of mixed opioid agonists, partial agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nalorphine Hydrobromide? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Historical perspective on the chemistry and development of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Birth of Naloxone: An Intellectual History of an Ambivalent Opioid | Cambridge Quarterly of Healthcare Ethics | Cambridge Core [cambridge.org]

- 9. NALORPHINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dichotomous Pharmacology of Nalorphine Hydrochloride: A Technical Guide to its Mechanism of Action

Abstract

Nalorphine hydrochloride, a semi-synthetic opioid derivative, holds a significant place in the history of pharmacology as one of the first opioid antagonists discovered. Its complex mechanism of action, characterized by a mixed agonist-antagonist profile at opioid receptors, has been a subject of extensive research. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the pharmacological effects of nalorphine. We will dissect its interactions with mu (μ) and kappa (κ) opioid receptors, the consequential intracellular signaling cascades, and the translation of these molecular events into its distinct physiological and psychotomimetic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nalorphine's intricate pharmacology.

Introduction: A Historical and Chemical Perspective

Nalorphine, chemically known as N-allylnormorphine, was synthesized in the 1940s and introduced clinically in 1954.[1] It emerged from the quest for analgesics with a reduced side-effect profile compared to morphine.[2][3] Chemically, it is an N-substituted derivative of normorphine, with an allyl group replacing the methyl group on the nitrogen atom.[3] This seemingly minor structural modification dramatically alters its pharmacological properties, transforming it from a potent μ-opioid receptor agonist (morphine) into a compound with a dual personality: a μ-receptor antagonist and a κ-receptor agonist.[4][5][6]

Historically, nalorphine was utilized as an antidote for opioid overdose, capable of reversing the life-threatening respiratory depression induced by morphine and other narcotics.[2][7] It was also employed in a "challenge test" to diagnose opioid dependence.[5] However, its clinical utility was severely limited by its own set of adverse effects, including dysphoria, anxiety, confusion, and hallucinations, which are now understood to be mediated by its agonist activity at the κ-opioid receptor.[1][5] Consequently, nalorphine has been largely superseded by purer antagonists like naloxone and naltrexone, which lack intrinsic agonist activity.[8][9]

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₂ClNO₃ |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 57-29-4 |

| Appearance | White solid |

| Melting Point | 260-263 °C |

| Water Solubility | Slightly soluble |

The Core Mechanism: A Tale of Two Receptors

The defining characteristic of nalorphine's mechanism of action is its differential activity at two major classes of opioid receptors: the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR).[6][7] This dual interaction is the foundation of its complex pharmacological profile.

Antagonism at the Mu-Opioid Receptor (MOR)

At the MOR, nalorphine functions as a competitive antagonist.[6][11] This means it binds to the same site on the receptor as endogenous opioids (like endorphins) and exogenous opioid agonists (like morphine) but fails to activate the receptor.[11] By occupying the binding site, nalorphine prevents agonists from binding and eliciting their characteristic effects, such as analgesia, euphoria, and respiratory depression.[7][11] The N-allyl group is thought to be crucial for this antagonistic activity, as it interacts with the receptor in a way that prevents the conformational change necessary for signal transduction.[11]

This competitive antagonism is the basis for nalorphine's historical use in reversing opioid overdose.[7][11] It effectively displaces potent MOR agonists from the receptor, thereby mitigating their life-threatening effects.

Agonism at the Kappa-Opioid Receptor (KOR)

In stark contrast to its action at the MOR, nalorphine acts as a high-efficacy agonist at the KOR.[4][6][11] This means it binds to and activates the KOR, initiating a downstream signaling cascade.[11] KOR activation is associated with a different spectrum of physiological and psychological effects compared to MOR activation. While it can produce analgesia, particularly at the spinal level, it is also responsible for the undesirable dysphoric and psychotomimetic effects that limited nalorphine's clinical use.[1][5][7] These effects can include feelings of unease, anxiety, and hallucinations.[5]

Receptor Binding Affinity

The interaction of nalorphine with opioid receptors can be quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of nalorphine for the three main opioid receptor subtypes. It is important to note that Ki values can vary between studies due to different experimental conditions.

Opioid Receptor Binding Affinity (Ki, nM) of Nalorphine

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Mu (μ) | 0.5 - 1.168 | [12][13] |

| Kappa (κ) | 1.6 - 29 | [1][13] |

| Delta (δ) | 57.6 - 60 | [12][13] |

As the data indicates, nalorphine exhibits the highest affinity for the MOR, followed by the KOR, and has a significantly lower affinity for the delta-opioid receptor (DOR).[12][13] This binding profile underscores its primary mechanism of action involving MOR antagonism and KOR agonism.

Intracellular Signaling Pathways

The binding of nalorphine to opioid receptors initiates distinct intracellular signaling events, consistent with its agonist-antagonist profile. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[7][14]

Signaling Cascades at the Kappa-Opioid Receptor

As a KOR agonist, nalorphine triggers the canonical G protein-dependent signaling pathway.[5][11] This process involves the following key steps:

-

G Protein Activation: Upon nalorphine binding, the KOR undergoes a conformational change, leading to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein.[6][11]

-

Dissociation of G Protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.[14]

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes activating G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, and inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release.[1]

-

-

β-Arrestin Recruitment: Activated KORs can also be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[5][6] While G protein signaling is primarily associated with the therapeutic effects of KOR agonists (e.g., analgesia), β-arrestin-2-dependent signaling is increasingly linked to the adverse effects, such as dysphoria and aversion.[5][7]

References

- 1. Video: Opioid Receptors: Overview [jove.com]

- 2. echemi.com [echemi.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | C19H22ClNO3 | CID 5484366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. 57-29-4 CAS MSDS ( this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mu- and Kappa-Opioid Receptor Effects of Nalorphine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Nalorphine, historically known as N-allylnormorphine, occupies a unique and pivotal position in the history of opioid pharmacology. Introduced in 1954, it was one of the first mixed opioid agonist-antagonists to be clinically utilized, primarily as an antidote for opioid overdose.[1] Its complex pharmacological profile, characterized by simultaneous antagonism at the mu-opioid receptor (MOR) and potent agonism at the kappa-opioid receptor (KOR), provides a compelling case study in receptor theory, G-protein signaling, and the structure-activity relationships that govern opioid function.[1] However, the very KOR agonism that contributes to its analgesic properties also induces significant psychotomimetic side effects, including dysphoria and hallucinations, which have rendered it clinically obsolete.[1]

This technical guide provides a detailed examination of the molecular mechanisms underpinning nalorphine hydrochloride's dual activity. We will dissect its interactions with MOR and KOR, detail the subsequent intracellular signaling cascades, provide validated in vitro protocols for characterizing such compounds, and synthesize the available pharmacodynamic data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this archetypal mixed-action opioid ligand.

Introduction to this compound

Historical Context and Clinical Evolution

Nalorphine was a landmark discovery, representing a critical step forward from pure opioid agonists like morphine. Its development was driven by the need to counteract the life-threatening respiratory depression caused by morphine overdose.[1] For a time, it was the standard of care for this purpose and was also employed in a "challenge test" to diagnose opioid dependence.[1] The administration of nalorphine to a dependent individual would precipitate a withdrawal syndrome, confirming their physiological dependence.

However, the clinical utility of nalorphine was short-lived. Patients receiving nalorphine often experienced severe dysphoria, confusion, and hallucinations.[1] These adverse effects, now understood to be mediated by its strong agonism at the KOR, were unacceptable. The development of "pure" antagonists with high MOR affinity and no intrinsic activity, such as naloxone in the 1960s, provided a safer and more effective alternative for overdose reversal, ultimately displacing nalorphine from clinical practice.[2]

Chemical and Physical Properties

Nalorphine is a semi-synthetic derivative of morphine, distinguished by the substitution of the N-methyl group with an N-allyl group. This seemingly minor structural change is responsible for its dramatic shift in pharmacology from a primarily MOR agonist (morphine) to a MOR antagonist/KOR agonist.

| Property | Value | Source |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | PubChem CID: 5484366 |

| Molecular Formula | C₁₉H₂₂ClNO₃ | PubChem CID: 5484366 |

| Molecular Weight | 347.8 g/mol | PubChem CID: 5484366 |

| Parent Compound | Nalorphine (C₁₉H₂₁NO₃, M.W. 311.4 g/mol ) | [1] |

The Dual Pharmacology of Nalorphine at Opioid Receptors

The defining characteristic of nalorphine is its mixed-action profile, a direct consequence of its differential activity at MOR and KOR subtypes.

Overview of Mu (μ) and Kappa (κ) Opioid Receptors

The mu and kappa receptors are members of the Class A (rhodopsin-like) family of G-protein coupled receptors (GPCRs).[3] They are primarily coupled to inhibitory G-proteins of the Gαi/o family.[3]

-

Mu-Opioid Receptor (MOR): MOR is the primary target for most classical opioid analgesics, including morphine and fentanyl. Its activation is associated with potent analgesia, euphoria, sedation, and severe side effects like respiratory depression and constipation.[2][3]

-

Kappa-Opioid Receptor (KOR): Activation of KOR also produces analgesia, primarily at the spinal level. However, its central effects are markedly different from MOR, often leading to dysphoria, dissociation, and hallucinations.[2]

Antagonism at the Mu-Opioid Receptor (MOR)

At the MOR, nalorphine acts as a competitive antagonist. It binds to the receptor with high affinity but fails to induce the conformational change necessary for productive G-protein coupling and downstream signaling. By occupying the receptor's binding pocket, it physically blocks agonists like morphine from binding and activating the receptor. This mechanism is the basis for its ability to reverse morphine-induced respiratory depression and analgesia.[1]

Agonism at the Kappa-Opioid Receptor (KOR)

In stark contrast to its action at MOR, nalorphine is a high-efficacy agonist at the KOR.[1] Upon binding to the KOR, it effectively stabilizes the active receptor conformation, promoting G-protein activation and initiating a full cascade of intracellular signaling events. This agonism is responsible for both the analgesic effects of nalorphine and its characteristic adverse psychotomimetic effects.[1][4]

Molecular Mechanisms and Signaling Cascades

The divergent functional outcomes of nalorphine binding are rooted in the distinct signaling pathways it modulates at each receptor.

MOR Antagonism: G-Protein Uncoupling

When nalorphine binds to the MOR, it occupies the orthosteric binding site. However, its N-allyl substituent prevents the receptor from adopting the fully active conformation required to catalyze the exchange of GDP for GTP on the associated Gαi subunit. The G-protein remains in its inactive, GDP-bound heterotrimeric state, and the downstream signaling cascade is not initiated. This effectively uncouples the receptor from its signaling machinery, antagonizing the effects of any co-administered MOR agonists.

References

- 1. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Pharmacological characterization of nalorphine, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of N-allylnormorphine (Nalorphine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allylnormorphine, commonly known as nalorphine, holds a significant place in the history of pharmacology as one of the first opioid receptor antagonists discovered. Its unique and complex pharmacological profile as a mixed agonist-antagonist has been instrumental in advancing the understanding of opioid receptor subtypes and their divergent physiological roles. This technical guide provides a comprehensive examination of nalorphine's pharmacological properties, including its mechanism of action, receptor binding kinetics, functional activity, and downstream signaling effects. We delve into detailed experimental protocols for its characterization, summarize its pharmacokinetic and pharmacodynamic properties, and discuss its historical therapeutic applications and the adverse effects that led to its clinical decline. This document serves as an in-depth resource for professionals in pharmacology and drug development, offering foundational knowledge and practical insights into the nuanced actions of mixed-profile opioid ligands.

Introduction: A Pioneering Mixed Agonist-Antagonist

Introduced in 1954, N-allylnormorphine (nalorphine) was a landmark compound that revealed the complexity of opioid receptor pharmacology.[1] Synthesized in 1942, it was initially investigated for its ability to counteract the adverse effects of morphine.[2] This led to the discovery of its dual nature: it could reverse the effects of opioid agonists like morphine while also producing its own distinct analgesic effects.[2][3] This paradoxical action defined a new class of opioids known as mixed agonist-antagonists.

Nalorphine's primary historical uses were as an antidote for opioid overdose and in a diagnostic "challenge test" to determine opioid dependence.[1][4] However, its clinical utility was ultimately limited by a significant side effect profile, including severe psychotomimetic effects like dysphoria, confusion, and hallucinations.[1][5] These adverse effects are now understood to be mediated by its agonist activity at the kappa-opioid receptor (KOR).[4][6] Despite being largely replaced by more selective antagonists like naloxone, the study of nalorphine was crucial. It provided early evidence for the existence of multiple opioid receptor subtypes (μ, κ, δ), each associated with different physiological and psychological effects, a foundational concept in modern opioid research.[7][8]

Mechanism of Action: A Tale of Two Receptors

Nalorphine's pharmacological effects are primarily dictated by its interactions with two principal types of opioid receptors: the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR).[4][5] It functions as a competitive antagonist at MOR and a high-efficacy partial agonist at KOR.[5][9]

-

Mu-Opioid Receptor (MOR) Antagonism: At the MOR, nalorphine binds to the receptor but does not activate it.[9] By occupying the binding site, it competitively blocks MOR agonists, such as morphine or heroin, from binding and eliciting their characteristic effects, including euphoria, profound analgesia, and respiratory depression.[4][9] This antagonistic action formed the basis of its use in reversing opioid overdoses.[10]

-

Kappa-Opioid Receptor (KOR) Agonism: In contrast, at the KOR, nalorphine binds to and activates the receptor, behaving as a partial or near-full agonist.[1][6] Activation of KOR is associated with analgesia, sedation, and diuresis, but also with the undesirable dysphoric and psychotomimetic effects that limited nalorphine's therapeutic use.[6][9]

This dual-receptor activity profile—blocking mu receptors while activating kappa receptors—underpins its classification as a mixed agonist-antagonist and explains its complex and often contradictory physiological effects.[6]

Receptor Binding Profile

The affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a critical determinant of its pharmacological activity. Nalorphine exhibits nanomolar affinity for both mu and kappa opioid receptors.

| Receptor Subtype | Ligand | Kᵢ (nM) | Source |

| Kappa (KOR) | N-allylnormorphine (Nalorphine) | 1.6 | [1] |

| Mu (MOR) | Nalbuphine (for comparison) | 0.5 - 0.89 | [11][12] |

| Kappa (KOR) | Nalbuphine (for comparison) | 2.2 - 29 | [11][12] |

| Delta (DOR) | Nalbuphine (for comparison) | 60 - 240 | [11][12] |

| Note: Directly comparable Ki values for nalorphine at all three receptors from a single modern study are not readily available in the provided search results. Data for the structurally similar nalbuphine is included to provide context on typical affinities for this class of compound. |

Downstream Signaling Pathways

Opioid receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[13] The primary effectors are inhibitory G-proteins (Gαi/o).

Activation of KOR by nalorphine leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

Cellular Effect: The combined effect of potassium efflux and reduced calcium influx hyperpolarizes the neuron, reducing its excitability and inhibiting neurotransmitter release.

At the MOR, nalorphine's binding does not trigger this cascade, and its presence prevents MOR agonists from initiating it.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of nalorphine is characterized by rapid action and elimination.

-

Absorption: Nalorphine is well-absorbed following intravenous or intramuscular administration, with an onset of action within minutes.[4]

-

Distribution: It is widely distributed throughout the body.[4] Compared to naloxone, it has lower plasma-protein binding.[5]

-

Metabolism: The liver is the primary site of metabolism for nalorphine.[4][5]

-

Excretion: The metabolites and a small fraction of the unchanged drug (2-6%) are excreted in the urine.[5] Hepatic excretion also plays a significant role.[5]

-

Half-Life: The elimination half-life is relatively short, estimated to be between 30 and 81 minutes.[4]

| Parameter | Value | Source |

| Administration Routes | Intravenous, Intramuscular | [4] |

| Onset of Action | Within minutes | [4] |

| Duration of Action | 1 to 2 hours | [4] |

| Elimination Half-Life | 30 - 81 minutes | [4] |

| Primary Metabolism | Hepatic (Liver) | [4][5] |

| Primary Excretion | Renal (Urine) | [4][5] |

Pharmacodynamics and Physiological Effects

The mixed agonist-antagonist profile of nalorphine results in a complex array of physiological effects.

-

Central Nervous System (CNS):

-

Analgesia: Nalorphine can produce analgesia through its KOR agonist activity, although this is often accompanied by undesirable side effects.[2]

-

Respiratory Depression Reversal: Its primary therapeutic action was the reversal of respiratory depression caused by MOR agonists.[2]

-

Psychotomimetic and Dysphoric Effects: The most significant limiting factor for its use is the potent KOR-mediated induction of dysphoria, anxiety, confusion, and hallucinations.[1][4] These effects are not readily reversed by naloxone.[5]

-

-

Precipitated Withdrawal: In individuals physically dependent on MOR agonists (like morphine or heroin), administration of nalorphine will competitively displace the agonist from the mu-receptors. This abrupt antagonism precipitates a severe and acute withdrawal syndrome.[5][14]

Experimental Characterization: Protocols & Methodologies

The pharmacological profile of a compound like nalorphine is elucidated through a series of standardized in vitro and in vivo assays. These protocols are designed to quantify receptor binding, functional activity, and physiological effects.

In Vitro Assay: Radioligand Binding

Causality: This assay is foundational for determining the affinity (Ki) and selectivity of a test compound for specific receptor subtypes.[15] It utilizes a radiolabeled ligand with known high affinity for the target receptor. The test compound's ability to displace the radioligand is measured, which allows for the calculation of its binding affinity.

Self-Validating System: The protocol includes conditions for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled competitor to saturate all specific sites), and specific binding (Total - Non-specific). A successful assay shows high specific binding relative to non-specific binding.

Step-by-Step Protocol (General):

-

Preparation: Prepare cell membranes from a cell line stably expressing the human opioid receptor of interest (e.g., MOR, KOR, or DOR).[16]

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the test compound (nalorphine).[17]

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[17]

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters to remove residual unbound ligand and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the specific binding), from which the Ki value can be calculated using the Cheng-Prusoff equation.

In Vitro Assay: [³⁵S]GTPγS Functional Assay

Causality: This functional assay measures the direct consequence of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[18][19] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation by an agonist. This allows for the quantification of a compound's potency (EC50) and efficacy (Emax) as an agonist.[20] Antagonists are tested for their ability to inhibit agonist-stimulated binding.

Self-Validating System: The protocol relies on key controls: basal binding (no agonist), agonist-stimulated binding (positive control), and non-specific binding (in the presence of excess unlabeled GTPγS). An antagonist should not stimulate binding on its own but should reduce the agonist-stimulated signal in a concentration-dependent manner.

Step-by-Step Protocol (General):

-

Preparation: Prepare cell membranes from a cell line expressing the opioid receptor of interest.

-

Incubation Mixture: Prepare an assay buffer containing MgCl₂, NaCl, GDP, and the cell membranes.[21]

-

Reaction: To the mixture, add [³⁵S]GTPγS and varying concentrations of the test compound (nalorphine). To test for antagonism, add a fixed concentration of a known agonist (e.g., DAMGO for MOR) along with the test compound.[21][22]

-

Equilibrium: Incubate at a controlled temperature (e.g., 25-30°C) for 60 minutes.[21]

-

Separation & Quantification: Terminate the reaction by rapid filtration over glass fiber filters and quantify the bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: For agonist activity, plot the stimulated binding against the log concentration of nalorphine to determine EC50 and Emax. For antagonist activity, plot the inhibition of agonist-stimulated binding to determine the IC50, from which an antagonist constant (Kb) can be derived.

Conclusion: A Legacy in Opioid Pharmacology

N-allylnormorphine (nalorphine) is a compound of immense historical and scientific importance. While its clinical use has ceased due to a challenging side-effect profile, its role in pharmacology remains profound.[1][23] The investigation of nalorphine's mixed agonist-antagonist properties was a critical step in differentiating the opioid receptor subtypes and understanding that a single ligand could exert opposing actions at different receptors.[8][24] This principle of functional selectivity is a major focus of modern drug development, particularly in the quest for safer opioid analgesics that separate pain relief from dangerous side effects like respiratory depression and addiction.[8] Nalorphine, therefore, serves as a foundational case study and an essential reference point for any researcher in the field of opioid pharmacology.

References

- 1. Nalorphine - Wikipedia [en.wikipedia.org]

- 2. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Birth of Naloxone: An Intellectual History of an Ambivalent Opioid | Cambridge Quarterly of Healthcare Ethics | Cambridge Core [cambridge.org]

- 4. youtube.com [youtube.com]

- 5. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Nalorphine Hydrobromide? [synapse.patsnap.com]

- 7. Analgesic effectiveness of the narcotic agonist-antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nalorphine hydrochloride | 57-29-4 | Benchchem [benchchem.com]

- 10. Narcotic Antagonists: this compound, Levallorphan tartrate, Naloxone hydrochloride | Pharmaguideline [pharmaguideline.com]

- 11. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is Nalorphine Hydrobromide used for? [synapse.patsnap.com]

- 15. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assay in Summary_ki [bdb99.ucsd.edu]

- 21. bio-protocol.org [bio-protocol.org]

- 22. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Historical perspective on the chemistry and development of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Historical introduction and review of chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Bridging the Agonist-Antagonist Divide

An In-Depth Technical Guide to the Chemical Synthesis of Nalorphine from Morphine

Nalorphine (N-allylnormorphine) holds a significant place in the history of pharmacology as one of the first opioid receptor antagonists to be discovered.[1] Structurally, it is a semi-synthetic derivative of morphine, differing only by the substitution of the N-methyl group with an N-allyl group.[2] This seemingly minor modification dramatically alters its pharmacological profile, transforming the potent µ-opioid receptor agonist (morphine) into a mixed agonist-antagonist.[1][3] Nalorphine exhibits antagonistic effects at the µ-opioid receptor while acting as an agonist at the κ-opioid receptor.[1][3] This dual activity made it historically valuable for reversing opioid overdose, though its clinical use has been superseded by newer agents with fewer side effects, such as naloxone.[2][3]

For drug development professionals and medicinal chemists, the synthesis of nalorphine from morphine is a classic and instructive example of targeted molecular modification to alter biological activity. The core transformation is a two-step process: the N-demethylation of morphine to yield normorphine, followed by the selective N-allylation of the resulting secondary amine. This guide provides a detailed examination of the chemical principles, reaction mechanisms, and experimental protocols that underpin this important synthesis.

The Core Synthetic Strategy

The conversion of morphine to nalorphine is a foundational semi-synthetic route in medicinal chemistry. The strategy hinges on the chemical reactivity of the tertiary amine within the morphine scaffold. The N-methyl group, while crucial for morphine's agonist activity, must be removed to allow for the introduction of the allyl group that confers antagonistic properties.

The overall workflow is logical and sequential, as illustrated below.

Caption: High-level workflow for the synthesis of nalorphine from morphine.

Part 1: N-Demethylation of Morphine to Normorphine

The N-demethylation of morphine is the most challenging step in this synthesis. The tertiary amine in morphine is relatively unreactive, and forcing conditions can lead to unwanted side reactions on the sensitive morphinan skeleton. Several methods have been developed, each with distinct advantages and disadvantages in terms of yield, safety, and scalability.[4]

Method A: The von Braun Reaction

Historically, the von Braun reaction was a primary method for the N-demethylation of tertiary amines.[5] It involves reacting the tertiary amine with cyanogen bromide (BrCN) to form an intermediate N-cyanonium salt, which then undergoes nucleophilic attack by the bromide ion to yield an N-cyanamide (an organocyanamide) and methyl bromide.[6] Subsequent hydrolysis of the N-cyanamide cleaves the cyano group, furnishing the secondary amine, normorphine.

Caption: Mechanism of the von Braun N-demethylation reaction.

Causality and Experimental Insight: The von Braun reaction is effective but suffers from the extreme toxicity of cyanogen bromide, which significantly limits its application in modern laboratory and industrial settings.[2][5] Furthermore, the phenolic hydroxyl group in morphine often requires protection prior to the reaction to prevent side reactions.[5] Hydrolysis of the stable cyanamide intermediate can also require harsh conditions.

Method B: Chloroformate-Mediated N-Demethylation

A safer and more common alternative to the von Braun reaction involves the use of chloroformate esters, such as phenyl chloroformate or ethyl chloroformate.[4][6] This method proceeds through the formation of a carbamate intermediate. The tertiary amine of morphine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the expulsion of a chloride ion and formation of a quaternary ammonium species. This intermediate then decomposes, eliminating methyl chloride and forming a stable N-alkoxycarbonyl-normorphine (carbamate). The final step is the hydrolysis of this carbamate to yield normorphine.

Caption: N-Demethylation pathway using a chloroformate reagent.

Trustworthiness and Self-Validating Protocol: This method is generally preferred due to the lower toxicity of the reagents. The success of the reaction is contingent on the careful selection of the chloroformate and the hydrolysis conditions. Phenyl chloroformate is often effective, and the subsequent hydrolysis of the carbamate can be achieved using reagents like hydrazine or potassium hydroxide in high-boiling solvents.[5]

Experimental Protocol (Illustrative)

-

Carbamate Formation: Morphine is dissolved in an inert solvent like chloroform or 1,2-dichloroethane. An acid scavenger, such as sodium bicarbonate, is added.[2] Phenyl chloroformate (approximately 1.1 equivalents) is added dropwise at 0°C. The reaction is then warmed to room temperature and stirred until TLC or HPLC analysis indicates the complete consumption of morphine.

-

Work-up and Isolation: The reaction mixture is washed with water and dilute acid to remove unreacted reagents and the base. The organic layer is dried and concentrated under reduced pressure to yield the crude carbamate.

-

Hydrolysis: The crude carbamate is dissolved in a suitable solvent (e.g., diethylene glycol). Potassium hydroxide (a large excess) is added, and the mixture is heated to reflux for several hours.

-

Final Isolation: After cooling, the reaction mixture is diluted with water and neutralized with acid. Normorphine may precipitate or be extracted into an organic solvent. Further purification is typically required.[7]

Method C: Modern Catalytic Approaches

More recent advancements have introduced palladium-catalyzed methods for N-demethylation.[8][9] These protocols can offer high efficiency and milder reaction conditions. For example, palladium(II) acetate can catalyze a one-pot N-demethylation/N-acylation reaction.[8][10] While highly effective, these methods may require specialized catalysts and conditions that are beyond the scope of a general guide.

| Method | Key Reagent(s) | Typical Yield | Primary Advantage | Primary Disadvantage |

| von Braun Reaction | Cyanogen Bromide (BrCN) | Good (e.g., 75%)[5] | Effective for many alkaloids | Extreme toxicity of reagent[2] |

| Chloroformate | Phenyl or Ethyl Chloroformate | Moderate to Good (40-80%)[4][5] | Significantly safer than BrCN | Requires two distinct steps (formation and hydrolysis) |

| Palladium-Catalyzed | Pd(OAc)₂, Oxidant | Good to Excellent[8] | High efficiency, mild conditions | Catalyst cost and sensitivity |

Part 2: N-Allylation of Normorphine

Once normorphine has been synthesized and purified, the final step is the introduction of the allyl group onto the secondary amine. This is a standard nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the normorphine nitrogen acts as a nucleophile, attacking an allyl halide (typically allyl bromide) and displacing the halide ion.

Causality and Experimental Insight: Early procedures for this reaction often resulted in low yields (20-25%) because they required a twofold excess of the expensive normorphine starting material to act as both reactant and acid scavenger. The reaction produces a hydrohalic acid (HBr) byproduct, which protonates the basic nitrogen of another normorphine molecule, rendering it non-nucleophilic and effectively taking it out of the reaction.

A significant process improvement was the discovery that using equimolecular amounts of normorphine and allyl halide in the presence of an inexpensive external base (an acid-binding agent) dramatically increases the yield and simplifies purification.

Caption: Key components in the improved N-allylation of normorphine.

Experimental Protocol (Optimized) This protocol is based on the improved method utilizing an external base, which achieves yields consistently over 85%.

-

Reaction Setup: Approximately equimolecular equivalents of normorphine and allyl bromide are dissolved in a substantially anhydrous lower alkanol, such as absolute ethanol or methanol.

-

Addition of Base: A molecular excess (e.g., 1.5-2.0 equivalents) of an acid-binding agent, such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux with agitation for approximately 5 to 6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and the inorganic salts (e.g., NaBr and excess NaHCO₃) are removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude nalorphine can be purified by recrystallization from a suitable solvent or by column chromatography. High-purity material can be obtained using HPLC.[7]

| Parameter | Optimized Condition | Rationale |

| Reactant Ratio | ~1:1 Normorphine:Allyl Bromide | Maximizes atom economy and avoids wasting the normorphine intermediate. |

| Solvent | Anhydrous Lower Alkanol (Ethanol) | Good solubility for reactants and suitable boiling point for reflux. |

| Base | Molecular Excess of NaHCO₃ | Neutralizes the HBr byproduct, preventing protonation of normorphine. |

| Temperature | Reflux | Provides sufficient thermal energy to drive the SN2 reaction to completion in a reasonable timeframe. |

| Expected Yield | >85% | The use of an external base is the key factor for achieving high conversion. |

Conclusion

The synthesis of nalorphine from morphine is a cornerstone of semi-synthetic opioid chemistry. It demonstrates a critical structure-activity relationship: the N-substituent on the morphinan scaffold dictates its pharmacological function. While the N-demethylation step presents challenges regarding reagent toxicity and reaction conditions, modern methods using chloroformates have largely replaced the hazardous von Braun reaction. The subsequent N-allylation is a straightforward SN2 reaction, for which optimized protocols allow for highly efficient and high-yield conversion. This synthesis remains a valuable case study for professionals in drug development, illustrating how targeted, rational chemical modification can unlock novel therapeutic properties from a natural product scaffold.

References

- 1. Nalorphine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. soc.chim.it [soc.chim.it]

- 6. von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. Biochemical synthesis, purification and preliminary pharmacological evaluation of normorphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US7935820B2 - Methods for N-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Foundational Research on Nalorphine's Dual Opioid Activity: A Technical Guide

Abstract

Nalorphine, a derivative of morphine, holds a pivotal position in the history of pharmacology as the first clinically utilized opioid antagonist.[1] Its unique pharmacological profile, characterized by a dual activity as a µ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) agonist, has been instrumental in advancing our understanding of the opioid system.[2][3] This technical guide provides an in-depth exploration of the foundational research that elucidated nalorphine's complex mechanism of action. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental methodologies, underlying scientific principles, and the enduring legacy of this seminal compound.

Historical Context and the Dawn of Opioid Antagonism

The synthesis of nalorphine in the 1940s marked a turning point in opioid pharmacology. At a time when morphine and its derivatives were the primary analgesics, their significant potential for addiction and life-threatening respiratory depression posed major clinical challenges. The quest for a compound that could counteract these effects without abolishing analgesia led to the development of nalorphine. Its introduction into clinical practice in the 1950s provided the first effective tool for reversing opioid overdose, a landmark achievement in medicine.[1] However, the manifestation of dysphoric and psychotomimetic side effects, now understood to be mediated by its agonist activity at the KOR, ultimately led to its replacement by purer antagonists like naloxone.[3] Despite its diminished clinical role, the study of nalorphine laid the groundwork for the development of a new generation of mixed agonist-antagonist analgesics and deepened our comprehension of the distinct physiological roles of the µ and κ opioid receptors.

Unraveling the Dualism: In Vitro Characterization

The cornerstone of understanding nalorphine's dual activity lies in its differential interactions with the µ- and κ-opioid receptors. This was meticulously dissected through a series of in vitro assays, primarily radioligand binding and functional assays, which remain fundamental techniques in modern pharmacology.

Receptor Binding Affinity: The Radioligand Binding Assay

The principle behind the radioligand binding assay is to quantify the affinity of a test compound (in this case, nalorphine) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity for that receptor. The resulting data allows for the determination of the inhibitor constant (Ki), a measure of the ligand's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of nalorphine for µ- and κ-opioid receptors.

Materials:

-

Membrane preparations from cells expressing either human µ-opioid receptors or κ-opioid receptors.

-

Radioligand for MOR: [³H]-DAMGO (a potent MOR agonist).

-

Radioligand for KOR: [³H]-U69,593 (a potent KOR agonist).

-

Nalorphine hydrochloride.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM naloxone).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target opioid receptor to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.[4]

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of nalorphine concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).[4]

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.[4]

-

Non-specific Binding: Add non-specific binding determinator (naloxone), radioligand, and membrane preparation.[4]

-

Competition Binding: Add nalorphine dilution, radioligand, and membrane preparation.[4]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[5]

-

-

Filtration and Washing:

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[4]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the nalorphine concentration.

-

Use non-linear regression analysis to determine the IC₅₀ (the concentration of nalorphine that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality Behind Experimental Choices:

-

Choice of Radioligands: [³H]-DAMGO and [³H]-U69,593 are chosen for their high affinity and selectivity for the µ- and κ-opioid receptors, respectively, ensuring that the displacement observed is specific to the receptor of interest.

-

Use of a Non-specific Binding Determinator: A high concentration of a known opioid ligand like naloxone is used to saturate all specific binding sites, allowing for the quantification of non-specific binding which must be subtracted to accurately determine specific receptor binding.

-

Equilibrium Incubation: The incubation time is critical to ensure that the binding reaction has reached a steady state, providing an accurate measure of affinity.

Functional Activity: The [³⁵S]GTPγS Binding Assay

While binding assays reveal affinity, they do not distinguish between agonists and antagonists. The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins, the first step in the signaling cascade following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors. Agonists promote the exchange of GDP for GTP on the Gα subunit, and the use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist or antagonist) of nalorphine at µ- and κ-opioid receptors.

Materials:

-

Membrane preparations from cells expressing either human µ-opioid receptors or κ-opioid receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Known MOR agonist (e.g., DAMGO) and KOR agonist (e.g., U-50488).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare receptor-expressing cell membranes as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for basal binding, maximal stimulation, and a range of nalorphine concentrations.

-

Basal Binding: Add assay buffer, GDP, [³⁵S]GTPγS, and membrane preparation.

-

Maximal Stimulation: Add a saturating concentration of a known agonist (DAMGO for MOR, U-50488 for KOR), GDP, [³⁵S]GTPγS, and membrane preparation.

-

Nalorphine Agonist Activity: Add varying concentrations of nalorphine, GDP, [³⁵S]GTPγS, and membrane preparation.

-

Nalorphine Antagonist Activity (at MOR): Add a fixed concentration of DAMGO along with varying concentrations of nalorphine, GDP, [³⁵S]GTPγS, and membrane preparation.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.[6]

-

-

Filtration and Washing:

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

For agonist activity, plot the percentage of stimulation over basal binding against the logarithm of the nalorphine concentration to determine the EC₅₀ (concentration for half-maximal effect) and Emax (maximal effect).

-

For antagonist activity, plot the response to the agonist in the presence of different concentrations of nalorphine to determine the IC₅₀ and subsequently the pA₂ or Ki value for antagonism.

-

Causality Behind Experimental Choices:

-

Inclusion of GDP: The presence of excess GDP is crucial to ensure that the G proteins are in their inactive state at the beginning of the assay, allowing for the detection of agonist-stimulated GTPγS binding.[8]

-

Use of a Non-hydrolyzable GTP Analog: [³⁵S]GTPγS is used because it is resistant to the intrinsic GTPase activity of the Gα subunit, leading to an accumulation of the activated state that can be readily measured.[9]

-

Testing for both Agonist and Antagonist Activity: It is essential to test nalorphine both alone (to assess for agonist effects) and in the presence of a known agonist (to assess for antagonist effects) at each receptor to fully characterize its dual activity.

Quantitative Data Summary

The following table summarizes representative data for nalorphine's activity at µ- and κ-opioid receptors. It is important to note that specific values can vary depending on the experimental conditions and tissue/cell line used.

| Receptor | Assay Type | Parameter | Nalorphine Value | Reference Compound (Value) |

| µ-Opioid | Radioligand Binding | Ki (nM) | ~1-10 | Morphine (~1-5 nM) |

| [³⁵S]GTPγS Binding | Emax | ~0% (Antagonist) | DAMGO (100%) | |

| κ-Opioid | Radioligand Binding | Ki (nM) | ~1-20 | U-50488 (~0.5-5 nM) |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | ~50-200 | U-50488 (~10-50 nM) | |

| Emax | ~80-100% | U-50488 (100%) |

Note: The values presented are approximate and collated from various sources for illustrative purposes.

In Vivo Corroboration: The Tail-Flick Test

To translate the in vitro findings into a physiological context, in vivo behavioral assays are indispensable. The tail-flick test is a classic and widely used model to assess the analgesic properties of opioids in rodents. This test measures the latency of an animal to withdraw its tail from a source of thermal pain, providing a quantifiable measure of nociception.

Experimental Protocol: Rodent Tail-Flick Test

Objective: To evaluate the analgesic and morphine-antagonistic effects of nalorphine in vivo.

Materials:

-

Male Sprague-Dawley rats or Swiss Webster mice.

-

Tail-flick analgesiometer with a radiant heat source.

-

This compound solution for injection (subcutaneous or intraperitoneal).

-

Morphine sulfate solution for injection.

-

Vehicle control (e.g., sterile saline).

Step-by-Step Methodology:

-

Acclimation:

-

Acclimate the animals to the testing room and the restraining device for several days prior to the experiment to minimize stress-induced variability.[10]

-

-

Baseline Latency Measurement:

-

Gently place the animal in the restraining device.

-

Position the animal's tail over the radiant heat source of the analgesiometer.

-

Activate the heat source and start a timer.

-

Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency.

-

A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.[11]

-

-

Drug Administration:

-

Divide the animals into groups: Vehicle control, Morphine alone, Nalorphine alone, and Morphine + Nalorphine.

-

Administer the respective treatments via the chosen route of injection.

-

-

Post-Treatment Latency Measurement:

-

At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency for each animal.[11]

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

Causality Behind Experimental Choices:

-

Use of a Radiant Heat Source: This provides a consistent and controllable thermal stimulus to elicit a nociceptive response.[12]

-

Measurement of Latency: The time to tail flick is a direct and quantifiable measure of the animal's pain threshold.

-

Inclusion of a Cut-off Time: This is a critical ethical and experimental consideration to prevent injury to the animals.[11]

-

Comparison with Morphine: Including a morphine-only group serves as a positive control for analgesia, while the combination group allows for the assessment of nalorphine's antagonistic effects on morphine-induced analgesia.

Visualizing the Molecular Mechanisms: Signaling Pathways

The dual activity of nalorphine can be visualized through its differential effects on the intracellular signaling pathways coupled to the µ- and κ-opioid receptors. Both are Gi/o-coupled GPCRs, which upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity.

Nalorphine's Antagonism at the µ-Opioid Receptor

At the µ-opioid receptor, nalorphine acts as a competitive antagonist. It binds to the receptor but does not induce the conformational change necessary for G-protein activation. Consequently, it blocks the binding and signaling of µ-agonists like morphine.

Caption: Nalorphine's antagonistic action at the µ-opioid receptor.

Nalorphine's Agonism at the κ-Opioid Receptor

Conversely, at the κ-opioid receptor, nalorphine acts as an agonist. It binds to and activates the receptor, leading to G-protein activation and downstream signaling, which contributes to its analgesic effects but also its dysphoric side effects.

Caption: Nalorphine's agonistic action at the κ-opioid receptor.

Chemical Synthesis: From Morphine to Nalorphine

Nalorphine is a semi-synthetic opioid, derived from morphine through a two-step chemical modification process. This synthesis is a classic example of how minor structural changes to a parent molecule can dramatically alter its pharmacological profile.

Step 1: N-Demethylation of Morphine to Normorphine

The first step involves the removal of the methyl group from the tertiary amine at position 17 of the morphine molecule. One of the classical methods for this is the von Braun reaction, which utilizes cyanogen bromide. However, methods using chloroformate esters have become more common.

Workflow: N-Demethylation of Morphine

Caption: N-Demethylation of morphine to normorphine.

Step 2: N-Allylation of Normorphine to Nalorphine

The resulting secondary amine, normorphine, is then alkylated by introducing an allyl group to the nitrogen atom. This is typically achieved by reacting normorphine with an allyl halide, such as allyl bromide.

Workflow: N-Allylation of Normorphine

Caption: N-Allylation of normorphine to nalorphine.

Conclusion and Legacy

The foundational research on nalorphine was a watershed moment in pharmacology. It not only provided the first effective treatment for opioid overdose but also unveiled the complexity of the opioid system. The discovery of its dual µ-antagonist/κ-agonist activity challenged the then-prevailing notion of a single opioid receptor and paved the way for the characterization of distinct opioid receptor subtypes. This, in turn, spurred the development of safer analgesics with reduced abuse potential, such as nalbuphine and butorphanol. The experimental paradigms established to decipher nalorphine's mechanism of action remain the gold standard in drug discovery today. Thus, while nalorphine itself may be a relic of a bygone era in clinical practice, its scientific legacy is indelible, continuing to inform and inspire the development of novel therapeutics for pain and addiction.

References

- 1. tmc.sinica.edu.tw [tmc.sinica.edu.tw]

- 2. What is the mechanism of Nalorphine Hydrobromide? [synapse.patsnap.com]

- 3. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. SOP -Tail Flick Analgesiometer - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

The Dawn of the Antagonist: An In-depth Technical Guide to the Early Studies of Nalorphine for Opioid Overdose

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Field in Need of a Reversal